molecular formula C8H14O2 B2389355 (1R,2R)-2-cyclobutoxycyclobutan-1-ol CAS No. 2165441-78-9

(1R,2R)-2-cyclobutoxycyclobutan-1-ol

Cat. No.: B2389355
CAS No.: 2165441-78-9
M. Wt: 142.198
InChI Key: SEMYVBLZLOGHPB-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-cyclobutoxycyclobutan-1-ol: is an organic compound characterized by its unique cyclobutane ring structure with an attached cyclobutoxy group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-cyclobutoxycyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions involving alkenes or through intramolecular cyclization of suitable precursors.

    Introduction of the Cyclobutoxy Group: The cyclobutoxy group can be introduced via nucleophilic substitution reactions using cyclobutyl halides and appropriate nucleophiles.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1R,2R)-2-cyclobutoxycyclobutan-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming cyclobutoxycyclobutane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide, or tosyl chloride.

Major Products

    Oxidation: Cyclobutoxycyclobutanone or cyclobutoxycyclobutanoic acid.

    Reduction: Cyclobutoxycyclobutane.

    Substitution: Various substituted cyclobutoxycyclobutanes depending on the reagent used.

Scientific Research Applications

(1R,2R)-2-cyclobutoxycyclobutan-1-ol: has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the development of novel materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of (1R,2R)-2-cyclobutoxycyclobutan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclobutane ring and hydroxyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol: Lacks the cyclobutoxy group, making it less complex.

    Cyclobutoxycyclobutane: Lacks the hydroxyl group, affecting its reactivity.

    Cyclobutanone: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties.

Uniqueness

  • The presence of both a cyclobutoxy group and a hydroxyl group in (1R,2R)-2-cyclobutoxycyclobutan-1-ol makes it unique, providing a combination of reactivity and structural features not found in simpler analogs.

Properties

IUPAC Name

(1R,2R)-2-cyclobutyloxycyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-7-4-5-8(7)10-6-2-1-3-6/h6-9H,1-5H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMYVBLZLOGHPB-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)O[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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